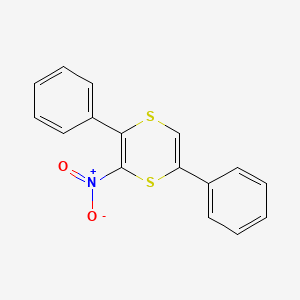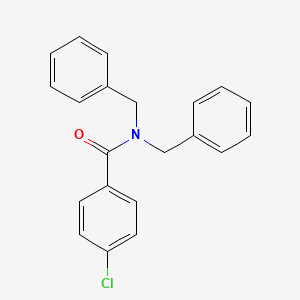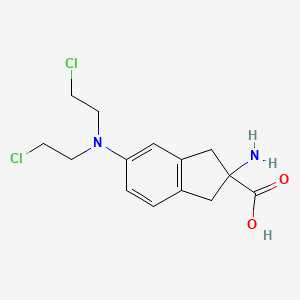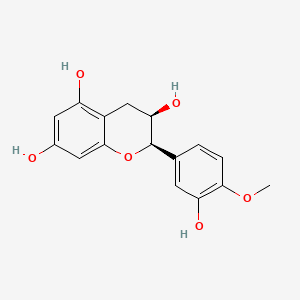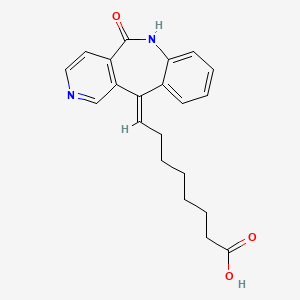
2-Chloro-10-(3-(2,2,4-trimethyl-1-pyrrolidinyl)propyl)-10H-phenothiazine monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-10-(3-(2,2,4-trimethyl-1-pyrrolidinyl)propyl)-10H-phenothiazine monohydrochloride is a chemical compound belonging to the phenothiazine class Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-(3-(2,2,4-trimethyl-1-pyrrolidinyl)propyl)-10H-phenothiazine monohydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine and 2-chloro-1-(3-(2,2,4-trimethyl-1-pyrrolidinyl)propyl)benzene.
Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction Mechanism: The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the phenothiazine attacks the carbon atom bearing the chlorine substituent, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-10-(3-(2,2,4-trimethyl-1-pyrrolidinyl)propyl)-10H-phenothiazine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as primary or secondary amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
2-Chloro-10-(3-(2,2,4-trimethyl-1-pyrrolidinyl)propyl)-10H-phenothiazine monohydrochloride has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential effects on cellular signaling pathways and neurotransmitter systems.
Medicine: Investigated for its antipsychotic, antiemetic, and antihistaminic properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-10-(3-(2,2,4-trimethyl-1-pyrrolidinyl)propyl)-10H-phenothiazine monohydrochloride involves its interaction with various molecular targets:
Dopamine Receptors: The compound may act as an antagonist at dopamine receptors, contributing to its antipsychotic effects.
Histamine Receptors: It may also block histamine receptors, leading to its antihistaminic properties.
Serotonin Receptors: Interaction with serotonin receptors may play a role in its antiemetic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antihistaminic and antiemetic effects.
Thioridazine: Used as an antipsychotic agent.
Uniqueness
2-Chloro-10-(3-(2,2,4-trimethyl-1-pyrrolidinyl)propyl)-10H-phenothiazine monohydrochloride is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. Its trimethylpyrrolidinyl substituent may influence its binding affinity and selectivity for various receptors, potentially leading to unique therapeutic effects.
Propriétés
Numéro CAS |
2622-39-1 |
|---|---|
Formule moléculaire |
C22H28Cl2N2S |
Poids moléculaire |
423.4 g/mol |
Nom IUPAC |
2-chloro-10-[3-(2,2,4-trimethylpyrrolidin-1-yl)propyl]phenothiazine;hydrochloride |
InChI |
InChI=1S/C22H27ClN2S.ClH/c1-16-14-22(2,3)24(15-16)11-6-12-25-18-7-4-5-8-20(18)26-21-10-9-17(23)13-19(21)25;/h4-5,7-10,13,16H,6,11-12,14-15H2,1-3H3;1H |
Clé InChI |
CXZXVYKETNGOQS-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(N(C1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



